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molecular formula C22H19ClN6O3S B8456290 [4-[(5-chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl]-(5-pyridin-4-ylpyrimidin-2-yl)methanone

[4-[(5-chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl]-(5-pyridin-4-ylpyrimidin-2-yl)methanone

Cat. No. B8456290
M. Wt: 482.9 g/mol
InChI Key: NSAQIPHWHHJZTN-UHFFFAOYSA-N
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Patent
US06747023B1

Procedure details

In a mixed solvent of dimethoxyethane (10 ml) and methanol (10 ml), 1-[(5-bromopyrimidin-2-yl)carbonyl]-4-[(5-chloroindol-2-yl)sulfonyl]piperazine (485 mg) and 4-pyridylboric acid (197 mg) were suspended at room temperature, followed by the successive addition of tetrakis(triphenylphosphine) palladium (0) (116 mg) and cesium fluoride (1.00 g). The resulting mixture was heated under reflux for 1 week. After the reaction mixture was cooled to room temperature, it was concentrated under reduced pressure. Dichloromethane and water were added to the concentrate to separate the organic layer. The organic layer thus obtained was dried over anhydrous sodium sulfate. The residue obtained by distilling off the solvent under reduced pressure was purified by chromatography on a silica gel column (2% methanol—dichloromethane). The pale yellow crystals precipitated in ethanol were collected by filtration and dissolved in dichloromethane. To the resulting solution, 1N aqueous hydrochloride in ethanol was added and the resulting mixture was distilled under reduced pressure to remove the solvent. The yellow crystals precipitated in ethyl acetate were collected by filtration and dried, whereby the title compound (40%) was obtained.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
1-[(5-bromopyrimidin-2-yl)carbonyl]-4-[(5-chloroindol-2-yl)sulfonyl]piperazine
Quantity
485 mg
Type
reactant
Reaction Step Two
Name
4-pyridylboric acid
Quantity
197 mg
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
116 mg
Type
catalyst
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
40%

Identifiers

REACTION_CXSMILES
C(COC)OC.Br[C:8]1[CH:9]=[N:10][C:11]([C:14]([N:16]2[CH2:21][CH2:20][N:19]([S:22]([C:25]3[NH:26][C:27]4[C:32]([CH:33]=3)=[CH:31][C:30]([Cl:34])=[CH:29][CH:28]=4)(=[O:24])=[O:23])[CH2:18][CH2:17]2)=[O:15])=[N:12][CH:13]=1.[N:35]1[CH:40]=[CH:39][C:38](OB(O)O)=[CH:37][CH:36]=1.[F-].[Cs+]>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CO>[Cl:34][C:30]1[CH:31]=[C:32]2[C:27](=[CH:28][CH:29]=1)[NH:26][C:25]([S:22]([N:19]1[CH2:20][CH2:21][N:16]([C:14]([C:11]3[N:10]=[CH:9][C:8]([C:38]4[CH:39]=[CH:40][N:35]=[CH:36][CH:37]=4)=[CH:13][N:12]=3)=[O:15])[CH2:17][CH2:18]1)(=[O:24])=[O:23])=[CH:33]2 |f:3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(OC)COC
Step Two
Name
1-[(5-bromopyrimidin-2-yl)carbonyl]-4-[(5-chloroindol-2-yl)sulfonyl]piperazine
Quantity
485 mg
Type
reactant
Smiles
BrC=1C=NC(=NC1)C(=O)N1CCN(CC1)S(=O)(=O)C=1NC2=CC=C(C=C2C1)Cl
Step Three
Name
4-pyridylboric acid
Quantity
197 mg
Type
reactant
Smiles
N1=CC=C(C=C1)OB(O)O
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
116 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were suspended at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 week
CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Dichloromethane and water were added to the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to separate the organic layer
CUSTOM
Type
CUSTOM
Details
The organic layer thus obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The residue obtained
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on a silica gel column (2% methanol—dichloromethane)
CUSTOM
Type
CUSTOM
Details
The pale yellow crystals precipitated in ethanol
FILTRATION
Type
FILTRATION
Details
were collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane
ADDITION
Type
ADDITION
Details
To the resulting solution, 1N aqueous hydrochloride in ethanol was added
DISTILLATION
Type
DISTILLATION
Details
the resulting mixture was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The yellow crystals precipitated in ethyl acetate
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=C(NC2=CC1)S(=O)(=O)N1CCN(CC1)C(=O)C1=NC=C(C=N1)C1=CC=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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